

Environmental fate and toxicity of 2-Chloropropionitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropropionitrile

Cat. No.: B155132

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Toxicity of **2-Chloropropionitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Chloropropionitrile

2-Chloropropionitrile (C_3H_4ClN), also known as α -chloropropionitrile, is a flammable, toxic organic compound.^[1] With a molecular weight of 89.52 g/mol, it exists as a liquid with a boiling point between 120-122 °C. Its chemical structure features a nitrile group (-C≡N) and a chlorine atom on the adjacent carbon, which dictates its reactivity and toxicological profile. This compound serves as a chemical intermediate in various syntheses, including the preparation of polymers like polyacrylonitrile and specialized ionic liquids. The presence of both a chloro- and a nitrile functional group raises significant concerns regarding its environmental persistence, mobility, and potential for toxic effects upon release into the environment. This guide provides a comprehensive analysis of its journey through environmental compartments and its impact on biological systems.

Property	Value	Source
CAS Number	1617-17-0	
Molecular Formula	$\text{CH}_3\text{CH}(\text{Cl})\text{CN}$	
Molecular Weight	89.52 g/mol	[1]
Appearance	Liquid	
Boiling Point	120-122 °C	
Density	1.012 g/mL at 25 °C	
Flash Point	33 °C (91.4 °F)	

Part 1: Environmental Fate and Mobility

The environmental fate of a chemical describes its transport and transformation in the environment. For **2-chloropropionitrile**, this involves a combination of degradation processes and physical movement through soil, water, and air.

Degradation Pathways

Degradation is the breakdown of a compound into simpler products. This can occur through biological or abiotic processes.

1.1.1 Biodegradation: The Microbial Response

The primary mechanism for the breakdown of many nitriles in the environment is microbial action.[\[2\]](#) Bacteria possess specific enzymatic pathways to detoxify and utilize nitriles as carbon and nitrogen sources.[\[2\]](#) Two main enzymatic routes are known for nitrile degradation:

- Nitrilase Pathway: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step.[\[2\]](#)
- Nitrile Hydratase and Amidase Pathway: This is a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[\[3\]](#)

Studies on microbial consortia adapted from industrial wastewater have shown the capability to degrade various organonitriles.^[3] For aliphatic nitriles like acetonitrile and acrylonitrile, the two-step nitrile hydratase/amidase pathway is common.^[3] It is highly probable that **2-chloropropionitrile** follows a similar pathway, being converted first to 2-chloropropionamide and subsequently to 2-chloropropionic acid and ammonia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropropionitrile | C3H4CIN | CID 519225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 3. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental fate and toxicity of 2-Chloropropionitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155132#environmental-fate-and-toxicity-of-2-chloropropionitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com